molecular formula C18H20O3 B15087930 Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- CAS No. 17920-89-7

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-

Cat. No.: B15087930
CAS No.: 17920-89-7
M. Wt: 284.3 g/mol
InChI Key: GYIYAKGWZREDCA-UHFFFAOYSA-N
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Description

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings attached to a central furan core through methylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where furan rings are alkylated using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and solvents can also enhance the selectivity and yield of the desired product. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-.

Chemical Reactions Analysis

Types of Reactions

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis

Properties

CAS No.

17920-89-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,5-bis[2-(furan-2-yl)propan-2-yl]furan

InChI

InChI=1S/C18H20O3/c1-17(2,13-7-5-11-19-13)15-9-10-16(21-15)18(3,4)14-8-6-12-20-14/h5-12H,1-4H3

InChI Key

GYIYAKGWZREDCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=CO3

Origin of Product

United States

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